2,6-Dichloro-3,5-diphenylpyrazine
Description
Structure
3D Structure
Properties
CAS No. |
67714-55-0 |
|---|---|
Molecular Formula |
C16H10Cl2N2 |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
2,6-dichloro-3,5-diphenylpyrazine |
InChI |
InChI=1S/C16H10Cl2N2/c17-15-13(11-7-3-1-4-8-11)19-14(16(18)20-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
HHGDDZCPESHGMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dichloro 3,5 Diphenylpyrazine
Strategic Approaches to Dihalogenated Pyrazine (B50134) Synthesis
The formation of a dihalogenated pyrazine is a critical step, which can be achieved through several routes. The choice of strategy often depends on the stability of intermediates and the desired regioselectivity.
Direct Halogenation of Phenylated Pyrazines
One of the most direct conceptual routes to 2,6-dichloro-3,5-diphenylpyrazine involves the chlorination of a pre-existing 3,5-diphenylpyrazine core. This approach leverages the stability of the pyrazine ring, which is generally resistant to oxidative degradation. taylorfrancis.com A common method for converting hydroxyl groups on a heterocyclic ring to chlorides is through the use of chlorinating agents like phosphoryl chloride (POCl₃).
A plausible precursor for this strategy is 2,6-dihydroxy-3,5-diphenylpyrazine. Research has shown that related hydroxypyrazinones can be effectively chlorinated. For instance, the reaction of 1-hydroxy-3,5-diphenylpyrazin-2-one with phosphoryl chloride yields 2-chloro-6-hydroxy-3,5-diphenylpyrazine. rsc.org A subsequent chlorination step would then convert the remaining hydroxyl group to afford the target dichlorinated product. The synthesis of the 2,6-dihydroxy-3,5-diphenylpyrazine precursor itself can be accomplished by treating 1-hydroxy-3,5-diphenylpyrazin-2-one with a mixture of acetic anhydride (B1165640) and acetic acid, followed by deacetylation. rsc.org Such solvent-free chlorination procedures using equimolar amounts of POCl₃ have been shown to be efficient for a variety of nitrogen-containing heterocycles, offering a potentially high-yield, scalable method. nih.gov
Precursor Modification via Halogen Exchange
Halogen exchange reactions offer another strategic avenue for synthesizing haloarenes. This method is particularly useful when a specific halogen is required for reactivity or as the final substituent. researchgate.net In this approach, a pyrazine ring bearing different halogens, such as bromine or iodine, could be synthesized first. These halogens can then be exchanged for chlorine.
Metal-mediated halogen exchange reactions are of significant importance as they can convert less reactive aryl chlorides into more reactive aryl iodides for subsequent reactions, or conversely, replace a more reactive halogen with a less reactive one. researchgate.net While direct application to form this compound from a different dihalo-diphenylpyrazine is not prominently documented, the principle remains a viable synthetic tool. These reactions typically require a metal catalyst and cannot proceed via the simple nucleophilic substitution mechanisms seen in alkyl halides, except in cases of significant activation. researchgate.net
Installation of Phenyl Substituents on Halogenated Pyrazines
The introduction of aryl groups onto a heterocyclic core is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being the most powerful and versatile methods.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) for Diarylation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are premier methods for forming carbon-carbon bonds. rsc.org These reactions typically involve the coupling of an organohalicompound with an organoboron (Suzuki) or organotin (Stille) reagent. In the context of synthesizing this compound, this strategy would involve installing phenyl groups onto a suitable halogenated pyrazine precursor.
For example, a Suzuki-Miyaura coupling could be performed on a tetrachloropyrazine. The selectivity of the reaction would be crucial to ensure that the phenyl groups are added at the 3 and 5 positions, leaving the chloro groups at the 2 and 6 positions. The regioselectivity of such reactions is influenced by factors including the electronic properties of the pyrazine ring, the nature of the substituents, and the specific ligand and palladium catalyst used. nih.gov While halides adjacent to a ring nitrogen are typically more reactive, unconventional site-selectivity can be achieved under specific ligand-controlled conditions. beilstein-journals.org
The following table details the conditions for a related Suzuki coupling of 2,6-dichloropyrazine with various arylboronic acids to produce 2,6-diarylpyrazines, demonstrating the general applicability of the method to this class of heterocycles.
| Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 2,6-Diphenylpyrazine | 94 |
| 3,5-Dimethylphenylboronic acid | 2,6-Bis(3',5'-dimethylphenyl)pyrazine | 89 |
| 4-Methoxyphenylboronic acid | 2,6-Bis(4'-methoxyphenyl)pyrazine | 88 |
| 4-Chlorophenylboronic acid | 2,6-Bis(4'-chlorophenyl)pyrazine | 85 |
Reaction Conditions: 2,6-Dichloropyrazine, arylboronic acid, Na₂CO₃, Pd(PPh₃)₂Cl₂ in MeCN/H₂O at 70°C under Argon.
Alternative Arylation Protocols
Beyond traditional cross-coupling methods, direct C-H arylation has emerged as a powerful and atom-economical alternative. mdpi.com This methodology avoids the need to pre-functionalize the pyrazine ring with a halide or organometallic group for the coupling reaction. Instead, a C-H bond on the pyrazine ring is directly coupled with an aryl halide.
For the synthesis of this compound, a direct C-H arylation approach could theoretically be applied to 2,6-dichloropyrazine. The reaction would target the C-H bonds at the 3 and 5 positions for coupling with a phenylating agent, such as iodobenzene. The development of such a process would require careful selection of a catalytic system (typically palladium-based) to control the regioselectivity and prevent side reactions. nih.gov Another alternative involves radical arylation, where aryl radicals, potentially generated from aryl hydrazines, react with the arene substrate in a base-promoted homolytic aromatic substitution (BHAS). walisongo.ac.id
Multi-Step Synthetic Sequences and Optimization
A plausible multi-step pathway, based on available literature, is outlined below:
| Step | Transformation | Key Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Formation of 1-hydroxy-3,5-diphenylpyrazin-2-one | Starting from appropriate precursors (e.g., α-amino acids and α-keto acids) | Construct the core phenylated pyrazinone ring system. |
| 2 | Synthesis of 2,6-dihydroxy-3,5-diphenylpyrazine | Acetic anhydride, acetic acid | Create the direct precursor for dichlorination. rsc.org |
| 3 | Dichlorination | Phosphoryl chloride (POCl₃), heat | Convert both hydroxyl groups to chloro substituents to yield the final product. rsc.orgnih.gov |
Optimization of such a sequence involves a systematic investigation of reaction parameters. mdpi.com For the chlorination step, this could include varying the temperature, reaction time, and the ratio of the substrate to the chlorinating agent (POCl₃). nih.gov In syntheses involving palladium-catalyzed couplings, optimization would focus on screening different palladium precursors, phosphine ligands, bases, and solvents to achieve the desired selectivity and yield. google.com For instance, the synthesis of the related energetic material LLM-105 from 2,6-dichloropyrazine was optimized by investigating different conditions for methoxylation, nitration, amination, and oxidation steps. This systematic approach is crucial for developing a robust and efficient synthesis for any target molecule.
Reaction Condition Studies (e.g., Solvent Effects, Temperature, Catalytic Systems)
The conversion of 2,6-dihydroxy-3,5-diphenylpyrazine to this compound involves the replacement of the hydroxyl groups with chlorine atoms. This is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly utilized reagent for this purpose. tripod.comresearchgate.net
Solvent Effects: Many chlorination reactions of hydroxypyrazines and similar heterocyclic compounds using phosphorus oxychloride are conducted under solvent-free conditions, where the excess POCl₃ itself acts as the reaction medium. researchgate.netnih.gov This approach is often favored for its simplicity and the high concentration of the reactants. However, in some cases, high-boiling inert solvents could be employed to aid in temperature control and facilitate the reaction, though this is less common for this specific type of transformation.
Temperature: The reaction temperature is a critical parameter that significantly influences the rate and yield of the chlorination. Generally, heating the reaction mixture to reflux is necessary to drive the conversion. The presence of bulky phenyl groups at the 3 and 5 positions of the pyrazine ring can sterically hinder the replacement of the hydroxyl groups, necessitating more forcing conditions. tripod.com For related substituted hydroxypyrazines, temperatures ranging from refluxing phosphorus oxychloride (approximately 105 °C) to higher temperatures of 140-200 °C in a sealed reactor are often required to achieve good yields. tripod.comnih.gov For instance, the chlorination of 2-hydroxy-3-alkyl-5,6-diphenylpyrazines requires heating with POCl₃ at 190-200 °C to obtain the corresponding chlorides in good yield. tripod.com
Catalytic Systems: While the reaction can proceed with phosphorus oxychloride alone, the addition of a catalytic or stoichiometric amount of a tertiary amine base, such as pyridine or N,N-dimethylaniline, is a common practice. nih.gov The base can assist in the reaction by activating the hydroxyl groups, making them better leaving groups, and by neutralizing the hydrogen chloride (HCl) gas that is formed as a byproduct. In some preparations, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture, which can be particularly useful for less reactive substrates. tripod.com
| Parameter | Condition | Rationale/Effect |
|---|---|---|
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃), often with Phosphorus Pentachloride (PCl₅) | Primary reagent for replacing hydroxyl groups with chlorine. PCl₅ can increase reactivity. tripod.com |
| Solvent | Often solvent-free (excess POCl₃ as medium) | Simplifies the reaction setup and maximizes reactant concentration. researchgate.netnih.gov |
| Temperature | 140-200 °C (in a sealed reactor) | Higher temperatures are often necessary to overcome the steric hindrance from the phenyl groups and ensure complete conversion. tripod.comnih.gov |
| Catalyst/Additive | Tertiary amines (e.g., pyridine) | Can facilitate the reaction by activating the hydroxyl groups and scavenging HCl byproduct. nih.gov |
Yield Optimization and Purity Assessment
Yield Optimization: The optimization of the yield for the synthesis of this compound hinges on the careful control of the reaction parameters discussed above. The molar ratio of the chlorinating agent to the dihydroxy pyrazine precursor is a key factor. Using a significant excess of phosphorus oxychloride can help to ensure the complete conversion of the starting material and drive the reaction to completion. nih.gov The reaction time is also crucial and must be optimized in conjunction with the temperature. Insufficient reaction time will lead to incomplete conversion and a mixture of mono- and di-chlorinated products, while excessively long reaction times at high temperatures could potentially lead to side reactions and decomposition, although POCl₃ is generally stable at these temperatures. tripod.com
Post-reaction work-up is critical for isolating the product in high yield and purity. A common procedure involves carefully quenching the reaction mixture by slowly adding it to ice-water. nih.govresearchgate.net This hydrolyzes the excess phosphorus oxychloride and precipitates the crude product. The pH of the aqueous solution is then typically adjusted to be neutral or slightly basic to ensure the complete precipitation of the product and to neutralize any acidic byproducts. nih.gov
Purity Assessment: The purity of the synthesized this compound can be assessed using a variety of standard analytical techniques.
Chromatographic Methods: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction and assessing the purity of the final product. researchgate.net For a more detailed analysis and quantification of impurities, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying the product and any chlorinated byproducts by their mass-to-charge ratio and fragmentation patterns.
Spectroscopic Methods: Infrared (IR) spectroscopy can confirm the successful conversion by showing the disappearance of the O-H stretching bands of the starting material and the appearance of C-Cl stretching bands in the product. biomedpharmajournal.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is invaluable for confirming the structure of the final product and ensuring the absence of proton-bearing impurities. researchgate.net
Melting Point Analysis: A sharp and well-defined melting point is a good indicator of the purity of the crystalline product.
| Analytical Method | Purpose | Typical Observations |
|---|---|---|
| Thin Layer Chromatography (TLC) | Reaction monitoring and qualitative purity check. | A single spot for the pure product with a different Rf value from the starting material. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of volatile components. | A major peak corresponding to the product with its characteristic mass spectrum. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity. | A single major peak indicating a high-purity sample. nih.gov |
| Infrared (IR) Spectroscopy | Functional group analysis. | Absence of broad O-H bands; presence of C-Cl stretching frequencies. biomedpharmajournal.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | Characteristic chemical shifts for the aromatic protons and carbons of the diphenylpyrazine core. researchgate.net |
| Melting Point | Indication of purity for solid samples. | A sharp, defined melting point range. |
Chemical Reactivity and Transformation of 2,6 Dichloro 3,5 Diphenylpyrazine
Nucleophilic Substitution at the Pyrazine (B50134) Ring
The chlorine atoms at the 2 and 6 positions of the pyrazine ring are activated towards nucleophilic aromatic substitution (SNAr) reactions. This is a consequence of the electron-deficient nature of the pyrazine ring, which is further enhanced by the inductive effect of the chlorine atoms themselves.
The chlorine atoms of 2,6-dichloro-3,5-diphenylpyrazine can be displaced by a variety of nucleophiles. These reactions typically proceed under thermal conditions or with the assistance of a base. Common nucleophiles employed in these transformations include:
Amines: Primary and secondary amines readily displace the chlorine atoms to form amino-substituted pyrazines. For instance, reaction with morpholine (B109124) can lead to the formation of 2,6-dimorpholino-3,5-diphenylpyrazine.
Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to yield the corresponding alkoxy-substituted pyrazines.
Thiolates: Thiolates can be used to introduce sulfur-containing moieties onto the pyrazine ring.
The reactivity of the chlorine atoms is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and higher temperatures generally lead to faster reaction rates.
In principle, the two chlorine atoms in this compound are chemically equivalent. However, the substitution of the first chlorine atom can influence the reactivity of the second. The introduction of an electron-donating group, such as an amino or alkoxy group, can deactivate the ring towards further nucleophilic attack, making the second substitution more difficult.
In cases where different nucleophiles are present, chemoselectivity can be observed. For example, by carefully controlling the stoichiometry and reaction conditions, it may be possible to selectively replace one chlorine atom with one nucleophile and the second with another. The regioselectivity of nucleophilic substitution on dichlorinated nitrogen-containing heterocycles like dichloropyridines and dichloropyrimidines has been shown to be influenced by solvent effects and the electronic nature of other substituents on the ring. researchgate.netwuxiapptec.com For instance, in the reaction of a substituted 2,6-dichloropyridine (B45657) with 1-methylpiperazine, the regioselectivity could be switched from favoring the 2-position to the 6-position by changing the solvent from DCM to DMSO. researchgate.net Similarly, for 2,4-dichloropyrimidines, an electron-donating substituent at the C-6 position can direct nucleophilic attack to the C-2 position instead of the typically more reactive C-4 position. wuxiapptec.com While specific studies on the regioselectivity of this compound are not widely available, these findings on related systems suggest that similar principles would apply.
Electrophilic Aromatic Substitution on Phenyl Groups
The phenyl groups attached to the pyrazine ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. These reactions are characteristic of benzene (B151609) and its derivatives and typically require a catalyst. masterorganicchemistry.com
The pyrazine ring itself acts as a deactivating group, making the attached phenyl rings less reactive towards electrophiles than benzene. The substitution pattern on the phenyl rings will be directed by the pyrazine core. Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eglibretexts.org
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃. masterorganicchemistry.com
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.org
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst, though this can be prone to rearrangements and polyalkylation. libretexts.org
The regioselectivity of these reactions (i.e., whether the electrophile adds to the ortho, meta, or para position of the phenyl ring) is influenced by the electronic and steric effects of the pyrazine substituent.
Interactive Data Table: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Product Functional Group |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Bromination | Br₂, FeBr₃ | -Br |
| Chlorination | Cl₂, AlCl₃ | -Cl |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | -R |
Oxidative and Reductive Transformations of the Pyrazine Core
The pyrazine ring in this compound can undergo both oxidation and reduction, leading to changes in its electronic structure and reactivity.
Oxidation of the nitrogen atoms in the pyrazine ring can lead to the formation of N-oxides. This transformation can alter the reactivity of the ring, potentially facilitating certain substitution reactions.
Reduction of the pyrazine ring can lead to the formation of dihydropyrazine (B8608421) or piperazine (B1678402) derivatives. The specific product obtained will depend on the reducing agent used and the reaction conditions. These transformations can be useful for creating saturated heterocyclic systems from an aromatic precursor.
Transformations Leading to Fused-Ring Systems or Polycyclic Architectures
The reactivity of this compound can be harnessed to construct more complex molecular frameworks, including fused-ring systems and other polycyclic architectures. These transformations often involve intramolecular reactions or cycloaddition reactions. rsc.org
For example, the chlorine atoms can serve as leaving groups in intramolecular cyclization reactions, where a nucleophilic group tethered to one of the phenyl rings displaces a chlorine atom to form a new ring. Additionally, the di-substituted pyrazine could potentially participate in transition-metal-catalyzed cross-coupling reactions to build larger, more complex structures. While specific examples involving this compound are not extensively documented in the provided search results, the general principles of constructing fused-ring systems from halogenated heterocycles are well-established. nih.govnih.govresearchgate.netresearchgate.net
Advanced Spectroscopic and Structural Characterization of 2,6 Dichloro 3,5 Diphenylpyrazine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment
A complete NMR analysis would be fundamental to confirming the molecular structure of 2,6-dichloro-3,5-diphenylpyrazine.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the two phenyl rings. Due to the substitution pattern, these would likely appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The integration of these signals would correspond to the ten protons of the phenyl groups. The exact chemical shifts would be influenced by the electronic effects of the dichloropyrazine core.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all carbon environments in the molecule. Key signals would include those for the chlorinated carbons and the phenyl-substituted carbons of the pyrazine (B50134) ring, which would be expected at lower field strengths due to the influence of the electronegative nitrogen and chlorine atoms. The carbons of the phenyl rings would also be observable in the aromatic region.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between protons on the phenyl rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assigning the quaternary carbons, including those bonded to chlorine and the phenyl groups, by showing correlations between protons and carbons over two or three bonds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy would be employed to identify the characteristic vibrational modes of the molecule.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations of the pyrazine and phenyl rings (in the 1600-1400 cm⁻¹ region), and C-Cl stretching vibrations (typically in the 800-600 cm⁻¹ range).
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the molecule, providing further confirmation of the functional groups present.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, thereby confirming its elemental composition. The expected monoisotopic mass for C₁₆H₁₀³⁵Cl₂N₂ is 300.0221 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with the M+2 and M+4 peaks having specific relative intensities.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Analysis
Should suitable single crystals be obtained, X-ray diffraction would provide unambiguous proof of the molecular structure. This technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the three-dimensional arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking of the aromatic rings. The planarity of the pyrazine ring and the dihedral angles of the phenyl rings relative to the central pyrazine core would be of particular interest.
Electronic Absorption and Emission Spectroscopy for Optical Properties
Given the aromatic nature of this compound, it is expected to exhibit interesting electronic properties.
Absorption Spectroscopy (UV-Vis): The UV-Vis absorption spectrum would likely show intense absorption bands in the ultraviolet region, corresponding to π-π* transitions within the conjugated system of the pyrazine and phenyl rings. The position and intensity of these bands would provide insights into the electronic structure of the molecule.
Emission Spectroscopy (Fluorescence/Phosphorescence): Upon excitation, the molecule may exhibit fluorescence or phosphorescence. The emission spectrum would reveal the energy of the excited states and could provide information about the potential for applications in areas such as organic light-emitting diodes (OLEDs), as suggested by a patent mentioning the compound in the context of thermally activated delayed fluorescence (TADF) materials.
Computational and Theoretical Chemistry Studies of 2,6 Dichloro 3,5 Diphenylpyrazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-dichloro-3,5-diphenylpyrazine, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to determine its ground state molecular geometry, including bond lengths and angles. nih.gov These calculations are fundamental to understanding the molecule's stability and preferred three-dimensional arrangement.
The planarity of the central pyrazine (B50134) ring and the rotational freedom of the two phenyl rings are key conformational features. DFT calculations can predict the dihedral angles between the pyrazine and phenyl rings, which are crucial for understanding the extent of π-conjugation between these aromatic systems. The electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), is also elucidated through DFT. researchgate.netniscpr.res.in The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally suggests a higher propensity for chemical reactions. researchgate.net
Quantum Chemical Modeling of Reactivity Pathways and Transition States
Quantum chemical methods are instrumental in modeling the reactivity of this compound. mdpi.com These calculations can map out potential energy surfaces for various chemical reactions, identifying the most likely pathways and the structures of transition states. For instance, in nucleophilic substitution reactions, where the chlorine atoms are displaced, quantum chemical modeling can determine the activation energies for different nucleophiles and predict whether the reaction proceeds through a concerted or stepwise mechanism.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be compared with experimental data for validation of the computational model.
NMR Chemical Shifts: While direct computational data for this compound is not readily available in the provided search results, the methodology for predicting NMR chemical shifts is well-established. beilstein-journals.org Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. carlroth.comsigmaaldrich.com These predictions are highly sensitive to the molecular geometry, and a good correlation with experimental spectra can confirm the predicted conformation in solution. beilstein-journals.org
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com By calculating the vertical excitation energies and oscillator strengths, the wavelengths and intensities of the main absorption bands can be determined. mdpi.com For this compound, TD-DFT calculations can identify the nature of the electronic transitions, such as π→π* and n→π*, and how they are influenced by the substitution pattern on the pyrazine core. researchgate.net The effect of different solvents on the absorption spectrum can also be modeled, providing insights into solute-solvent interactions. physchemres.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape, revealing the different accessible conformations and the energy barriers between them. This is particularly useful for understanding the flexibility of the phenyl rings and how their orientation changes in different environments.
Furthermore, MD simulations can be used to investigate intermolecular interactions. In the solid state, these simulations can shed light on the crystal packing forces and how molecules arrange themselves in the lattice. In solution, MD can model the interactions between the pyrazine derivative and solvent molecules, providing a detailed picture of the solvation shell and its influence on the molecule's conformation and properties. These simulations are crucial for understanding how the molecule behaves in a condensed phase, which is often more relevant to its practical applications.
Coordination Chemistry and Metallosupramolecular Assemblies of 2,6 Dichloro 3,5 Diphenylpyrazine
2,6-Dichloro-3,5-diphenylpyrazine as a Ligand: Investigating Binding Modes and Coordination Sites
There is currently no available data to definitively describe the binding modes and coordination sites of this compound. Hypothetically, the two nitrogen atoms of the pyrazine (B50134) ring possess lone pairs of electrons, making them potential coordination sites for metal ions. The presence of bulky phenyl groups at the 3 and 5 positions and chloro substituents at the 2 and 6 positions could sterically hinder coordination to one or both nitrogen atoms. The electronic effects of the chloro (electron-withdrawing) and phenyl (potentially electron-donating or -withdrawing depending on conformation) groups would also influence the basicity of the nitrogen atoms and, therefore, their coordinating ability.
Future research in this area would need to involve:
Computational studies: Density Functional Theory (DFT) calculations could predict the preferred coordination modes (monodentate, bidentate-bridging), calculate the electron density on the nitrogen atoms, and estimate the stability of potential metal complexes.
Experimental synthesis: Attempts to synthesize complexes with various transition metals would be the ultimate test of its coordinating ability.
Synthesis and Characterization of Transition Metal Complexes
As no specific transition metal complexes of this compound have been reported in the literature, this section remains speculative. The synthesis of such complexes would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of metal, counter-ion, and reaction conditions would be critical in isolating any resulting complexes.
Characterization of any synthesized complexes would employ standard techniques in inorganic chemistry:
Spectroscopic Methods:
Infrared (IR) and Raman Spectroscopy: To observe shifts in the vibrational frequencies of the pyrazine ring upon coordination to a metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for characterizing the ligand and any diamagnetic complexes, providing information on the symmetry and electronic environment of the molecule.
UV-Visible Spectroscopy: To study the electronic transitions within the ligand and any new transitions (e.g., metal-to-ligand charge transfer, d-d transitions) that arise upon complexation.
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of complex formation and detailed structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental Analysis: To confirm the empirical formula of the synthesized complexes.
Electronic, Optical, and Electrochemical Properties of Derived Metal Complexes
Without any synthesized complexes, a discussion of their electronic, optical, and electrochemical properties is purely theoretical. The properties of any derived metal complexes would be highly dependent on the nature of the metal ion, its oxidation state, and the coordination environment.
Electronic Properties: The electronic properties would be influenced by the interaction between the metal d-orbitals and the π-system of the pyrazine ligand. The electron-withdrawing chloro groups and the phenyl substituents would modulate the energy levels of the ligand's molecular orbitals.
Optical Properties: Luminescence (fluorescence or phosphorescence) is a common feature in metal complexes with aromatic N-heterocyclic ligands. The extended π-system of the diphenylpyrazine ligand might lead to interesting photophysical properties in its metal complexes.
Electrochemical Properties: Cyclic voltammetry and other electrochemical techniques would be essential to probe the redox behavior of the ligand and its metal complexes. The presence of the redox-active pyrazine ring and a transition metal center could lead to multiple, reversible redox processes.
Exploration of Self-Assembly in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The potential for this compound to act as a building block for coordination polymers or Metal-Organic Frameworks (MOFs) is an intriguing but unexplored area. The two nitrogen atoms of the pyrazine ring could act as bridging points between metal centers, leading to the formation of one-, two-, or three-dimensional networks.
The bulky phenyl groups could play a significant role in directing the self-assembly process, potentially leading to porous structures. The chloro substituents could also participate in intermolecular interactions, such as halogen bonding, which could further influence the final architecture of the supramolecular assembly.
Research in this direction would involve systematically reacting the ligand with various metal nodes under solvothermal or other conditions typically used for MOF synthesis. The resulting materials would need to be characterized by powder and single-crystal X-ray diffraction to determine their structure and by gas sorption analysis to assess their porosity.
Applications in Advanced Functional Materials
Optoelectronic Materials: Exploration as Emitters, Conductors, or Semiconductors
A thorough search of scientific databases yields no specific studies on the application of 2,6-Dichloro-3,5-diphenylpyrazine as an optoelectronic material. Research into other diphenylpyrazine derivatives has shown potential for use in organic light-emitting diodes (OLEDs), but there is no available data to suggest that this compound has been investigated as an emitter, conductor, or semiconductor.
Development of Chemosensors and Recognition Elements for Chemical Species
There is no published research on the development of chemosensors or recognition elements for any chemical species that utilizes this compound. While the pyrazine (B50134) core can be a component of chemosensor design due to its electron-deficient nature, no studies have specifically employed this dichlorinated diphenylpyrazine derivative for such purposes.
Role in Catalytic Processes and Photocatalysis
An extensive review of the literature reveals no information on the role of this compound in any catalytic or photocatalytic processes. The field of catalysis often employs nitrogen-containing heterocycles, but there are no documented instances of this particular compound being used as a catalyst, ligand, or photocatalyst.
Conclusion and Future Perspectives
Synthesis and Characterization Challenges and Breakthroughs
A significant breakthrough would be the development of a more direct and high-yielding synthesis. This could potentially involve novel catalytic methods or a "one-pot" reaction strategy that avoids the isolation of multiple intermediates. For instance, adapting methods used for synthesizing other complex heterocyclic systems could prove fruitful. mdpi.com
In terms of characterization, while standard spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for confirming the structure, obtaining high-quality single crystals for X-ray diffraction analysis can be a hurdle. Such analysis is invaluable for providing definitive structural information, including bond lengths, bond angles, and intermolecular interactions. researchgate.netrsc.org The characterization of related dichlorinated heterocyclic compounds has been successfully performed, offering a template for the analysis of 2,6-dichloro-3,5-diphenylpyrazine. rsc.org
| Technique | Purpose | Potential Challenges |
| ¹H & ¹³C NMR | Structural elucidation and purity assessment. | Signal assignment may require 2D NMR techniques. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | Isotopic pattern of chlorine must be correctly interpreted. |
| IR Spectroscopy | Identification of functional groups. | Overlapping signals in the fingerprint region. |
| X-ray Crystallography | Definitive determination of 3D molecular structure. | Growing suitable single crystals can be difficult. |
| Elemental Analysis | Confirmation of elemental composition. | Requires high sample purity. |
Untapped Reactivity Profiles and Potential for Novel Derivatives
The reactivity of this compound is largely governed by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov The electron-deficient nature of the pyrazine (B50134) ring enhances the electrophilicity of the carbon atoms attached to the chlorine atoms, making them prime targets for a wide range of nucleophiles. organic-chemistry.orgmasterorganicchemistry.com This reactivity opens up a vast potential for the synthesis of novel derivatives.
By reacting this compound with various nucleophiles such as amines, alcohols, and thiols, a diverse library of new compounds can be generated. researchgate.net These reactions could lead to derivatives with tailored electronic and steric properties. Furthermore, modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, could be employed to replace the chlorine atoms with a variety of other functional groups, including alkyl, aryl, or vinyl groups. This would dramatically expand the accessible chemical space for derivatives of this compound.
The pyrazine nitrogen atoms also offer sites for potential reactions, such as N-oxidation, which could further modify the electronic properties of the molecule. The synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) from related pyrazine precursors highlights the feasibility of such transformations. researchgate.net
| Reaction Type | Reagents | Potential Products |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino-, alkoxy-, and thio- substituted diphenylpyrazines. |
| Suzuki Coupling | Boronic acids/esters, Palladium catalyst | Aryl- or vinyl-substituted diphenylpyrazines. |
| Stille Coupling | Organostannanes, Palladium catalyst | Alkyl-, aryl-, or vinyl-substituted diphenylpyrazines. |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Mono- or di-amino substituted diphenylpyrazines. |
| N-Oxidation | Oxidizing agents (e.g., m-CPBA) | Diphenylpyrazine N-oxides. |
Promising Directions in Material Science and Advanced Chemical Technologies
The inherent electronic properties of the pyrazine core, combined with the extended π-conjugation offered by the phenyl substituents, make this compound and its derivatives highly promising for applications in material science. lifechemicals.com Pyrazine-containing compounds are known to be useful in the development of luminescent materials and organic electronic devices. researchgate.net
The electron-deficient nature of the pyrazine ring makes it an excellent electron acceptor. mdpi.com By strategically combining this acceptor unit with electron-donating moieties, it is possible to create "push-pull" or donor-acceptor (D-A) systems with interesting intramolecular charge transfer (ICT) properties. researchgate.net These ICT characteristics are often associated with strong fluorescence and could be harnessed for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. mdpi.comrsc.org
Furthermore, the rigid, planar structure of the diphenylpyrazine core could be exploited in the design of novel liquid crystals or as a building block for conductive polymers. The ability to functionalize the molecule at the chloro positions allows for the fine-tuning of its properties, such as solubility, solid-state packing, and electronic energy levels, which is crucial for optimizing performance in material applications. The development of pyrazine-based polymers has already shown promise for use in optical and photovoltaic devices. lifechemicals.com The exploration of derivatives of this compound could lead to new materials with enhanced thermal stability and desirable photophysical properties. mdpi.com
| Potential Application Area | Key Properties | Rationale |
| Organic Light-Emitting Diodes (OLEDs) | Strong fluorescence, high quantum yield, thermal stability. | The diphenylpyrazine core can act as a luminescent or host material. |
| Fluorescent Sensors | Sensitivity of fluorescence to the chemical environment. | Functionalization can introduce specific binding sites for analytes. |
| Organic Semiconductors | Good charge transport properties, tunable energy levels. | The π-conjugated system facilitates electron transport. |
| Conductive Polymers | Extended π-conjugation, ability to be doped. | Polymerization through the functionalizable chloro positions. |
Q & A
Q. What precautions are critical when handling this compound?
- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Dispose of waste via incineration or licensed hazardous waste services. Monitor air quality for volatile chlorinated byproducts .
Analytical and Computational Tools
Q. Which computational models best predict reactivity trends in pyrazine derivatives?
Q. What advanced techniques characterize crystalline derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
